(Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS No.: 865175-03-7
Cat. No.: VC4385399
Molecular Formula: C19H15ClN2O2S
Molecular Weight: 370.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865175-03-7 |
|---|---|
| Molecular Formula | C19H15ClN2O2S |
| Molecular Weight | 370.85 |
| IUPAC Name | 4-acetyl-N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C19H15ClN2O2S/c1-3-10-22-16-9-8-15(20)11-17(16)25-19(22)21-18(24)14-6-4-13(5-7-14)12(2)23/h3-9,11H,1,10H2,2H3 |
| Standard InChI Key | BIWOUBLXWUAWPX-VZCXRCSSSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC=C |
Introduction
(Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound belonging to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential applications in pharmaceuticals due to their ability to interact with various biological systems. The compound features a thiazole ring, an acetyl group, and an allyl substituent, which contribute to its potential pharmacological properties.
Synthesis and Chemical Transformations
The synthesis of (Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves several steps, including reactions that form the thiazole and benzamide moieties. The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Potential Biological Activities
Thiazole derivatives are known for their diverse biological activities, including potential interactions with enzymes or receptors involved in disease pathways. While specific biological activities of (Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide have not been extensively studied, its structure suggests potential for unique interactions with biological targets.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of (Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide.
Comparison with Other Thiazole Derivatives
Other thiazole derivatives, such as those containing coumarin heterocyclic cores, have shown promising biological activities, including acetylcholinesterase inhibitory activity, which is relevant for Alzheimer’s disease treatment . While (Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide has not been specifically studied for such activities, its structural features suggest potential for similar applications.
Future Research Directions
Further studies are necessary to elucidate the precise mechanism of action of (Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide through experimental binding assays. This could involve investigating its interactions with specific biological targets and evaluating its potential as a therapeutic agent.
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